molecular formula C19H30O B1195071 Androstenol CAS No. 1153-51-1

Androstenol

Cat. No.: B1195071
CAS No.: 1153-51-1
M. Wt: 274.4 g/mol
InChI Key: KRVXMNNRSSQZJP-PHFHYRSDSA-N
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Description

Androstenol: is a steroidal pheromone and neurosteroid found in humans and other mammals, notably pigs. It belongs to the 16-androstene class and is known for its characteristic musk-like odor. This compound is produced in the saliva of male pigs and is also found in black truffles. It plays a role in pheromone signaling and has been studied for its effects on human behavior and physiology .

Scientific Research Applications

Chemistry: Androstenol is used as a model compound in studies of steroidal pheromones and their synthesis pathways. It serves as a reference for understanding the chemical behavior of 16-androstenes .

Biology: In biological research, this compound is studied for its role in pheromone signaling and its effects on animal behavior. It has been shown to influence mating behavior and social interactions in various species .

Medicine: this compound’s potential therapeutic applications are being explored, particularly its effects on the central nervous system. It acts as a positive allosteric modulator of the GABA A receptor, which may have implications for anxiety and mood disorders .

Industry: In the fragrance industry, this compound is used as a component in perfumes and colognes due to its musk-like odor. It is also studied for its potential use in pest control by exploiting its pheromone properties .

Mechanism of Action

Target of Action

Androstenol, also known as 5α-androst-16-en-3α-ol, is a steroidal pheromone and neurosteroid found in humans and other mammals . It primarily targets the GABA A receptors , which are a group of receptor sites responsive to the neurotransmitter gamma-aminobutyric acid (GABA). These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a potent positive allosteric modulator of the GABA A receptors . This means it enhances the effect of GABA at these receptors, leading to an increase in the flow of chloride ions into the neuron. This results in a hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .

Biochemical Pathways

This compound is biosynthesized in the testes and possibly in the adrenal glands and ovaries . The biosynthesis involves several steps:

Pharmacokinetics

It is known that considerable amounts of this compound are present in human urine, and it is also present in the blood plasma and saliva of humans and pigs . Due to its ability to cross the blood-brain barrier, this compound is likely present in the central nervous system as well .

Result of Action

The modulation of GABA A receptors by this compound can lead to various effects at the molecular and cellular level. It has been proposed that this action may mediate the pheromone effects of this compound . This could potentially influence behavior, although the specific effects can vary widely depending on the context and individual.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the environment, such as food components and contaminants, can modulate the activities of this compound . Furthermore, the biosynthesis and action of this compound may be influenced by factors such as diet, stress, and hormonal status.

Safety and Hazards

Prolonged exposure to Androstenol can result in health problems, including headaches, nausea, and dizziness . Moreover, there are concerns that it may have an adverse effect on hormonal balance, leading to infertility or reduced fertility in males .

Future Directions

The discovery of odorous 16-androstenes (Androstenone and Androstenol) in endangered mouse deer during a captive breeding program suggests that androstenone probably plays a role in the reproductive activities of mouse deer . This knowledge can be used for captive breeding programs of mouse deer in India and elsewhere .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androstenol can be synthesized through a series of enzymatic reactions starting from pregnenolone. The key steps involve the conversion of pregnenolone to androstadienol by the 16-ene-synthetase activity of CYP17A1, followed by sequential conversion to this compound via 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using microbial strains capable of transforming phytosterols into steroidal compounds. These methods leverage the enzymatic pathways present in microorganisms to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Androstenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to androstenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of androstenone back to this compound can be achieved using reducing agents like sodium borohydride.

Major Products Formed:

Comparison with Similar Compounds

    Androstenone: Another 16-androstene steroidal pheromone with a similar structure but differing in the position of the hydroxyl group.

    Androstadienone: A related compound known for its effects on mood and physiological responses in humans.

    Androsterone: A metabolite of androstenedione with similar pheromone properties.

Uniqueness: Androstenol is unique in its dual role as both a pheromone and a neurosteroid. Its ability to modulate the GABA A receptor distinguishes it from other similar compounds, which may not have the same neuroactive properties .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXMNNRSSQZJP-PHFHYRSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075394
Record name Androst-16-en-3-ol, (3.alpha.,5.alpha.)-
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Androstenol
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CAS No.

1153-51-1, 7148-51-8
Record name 5α-Androst-16-en-3α-ol
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Record name (3alpha,5alpha)-Androst-16-en-3-ol
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Record name Androstenol
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Melting Point

142.75 °C
Record name Androstenol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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